molecular formula C13H10O3 B1329293 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid CAS No. 323-87-5

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1329293
CAS No.: 323-87-5
M. Wt: 214.22 g/mol
InChI Key: LGERKUYJCZOBTB-UHFFFAOYSA-N
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Description

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGERKUYJCZOBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186035
Record name 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323-87-5
Record name 4-Hydroxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=323-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylsalicylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1, 4-hydroxy-
Source DTP/NCI
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Record name 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid
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Record name 4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
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Record name 5-Phenylsalicylic acid
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Synthesis routes and methods I

Procedure details

2-hydroxy-5-phenylbenzoic acid was synthesized as follows. A solution of tetrahydropyran (THP)-protected 4-phenylphenol (474 mg. 2 mmol., prepared from 4-phenylphenol by standard methods described in Green and Wuts at pp. 31-34) in anhydrous THF (5 mL) was cooled to -78° C. and treated with n-Butyllithium (2 mL of 1.6M in hexanes). The reaction mixture was stirred and warmed to ambient temperature during which a tan suspension formed. After 2 hours, the reaction mixture was cooled to -78° C. and treated with excess anhydrous CO2 for several minutes. The reaction mixture was stirred and warmed to ambient temperature. After 2 hours, the reaction mixture was partitioned between ethyl ether and aqueous 1N NaOH. The aqueous layer was cooled to 0° C. with ice and acidified to pH 2 with aqueous 1N HCl. The aqueous solution was partitioned with methylene chloride. The organic layer was dried over magnesium sulfate. Concentration in vacuo yielded crude product as an off-white solid (258 mg, 2-hydroxy-5-phenylbenzoic acid). NMR spectroscopy of the crude material was consistent with the expected structure. 1H NMR (DMSO-d6) δ8.04 (d, J=3 Hz, 1H), 7.76 (dd, J=9, 3 Hz, 1H), 7.62 (d, J=7 Hz, 2H), 7.44 (t, J=7 Hz, 2H), 7.32 (t, J=7 Hz, 1H), 7.00 (d, J=9 Hz, 1H). Mass calculated: 466.5. Mass found 467.2. LC Gradient 25-45% acetonitrile over 13 minutes. LC retention time 3.5 minutes. The material was used without further purification.
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Synthesis routes and methods II

Procedure details

In 400 ml of water, 21.7 g of bromosalicylic acid, 13.41 g of phenyl borate and 15.28 g of potassium carbonate were dissolved. The solution was stirred at room temperature for 40 minutes. The completion of the reaction was confirmed by TLC, and the reaction solution was poured into a mixture of diluted hydrochloric acid and ethyl acetate. The organic phase was extracted, separated, and washed with a saturated aqueous sodium chloride solution. The organic phase was dried with magnesium sulfate, and concentrated. The concentrate was recrystallized with acetonitrile to obtain 5-phenylsalicyclic acid as colorless crystals. The amount was 18.58 g (yield: 87%). The molecular structure was confirmed with a mass spectrum. Synthesis of ethyl 5-phenylsalicylate
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bromosalicylic acid
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phenyl borate
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15.28 g
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Synthesis routes and methods III

Procedure details

In 400 ml of water, 21.7 g of 5-bromosalicylic acid, 13.41 g of phenylboric acid and 15.28 g of potassium carbonate were dissolved. The solution was stirred at room temperature for 40 minutes. After the completion of the reaction was confirmed with TLC, the reaction liquid was poured into a mixed medium of diluted hydrochloric acidethyl acetate. The mixture was extracted, and the organic phase was collected and washed with saturated sodium chloride aqueous solution. After dried with magnesium sulfate, the liquid was concentrated to form a crude product. The product was recrystallized from acetonitrile to obtain 18.58 g of 5-phenylsalicylic acid in the form of colorless crystallites. The yield was 87%. The product was confirmed with NMR and mass spectroscopy.
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid?

A1: this compound (Diflunisal) is an organic compound with the molecular formula C13H10O3. While the provided abstracts don't offer specific spectroscopic data, they highlight key structural features. It's a biphenyl derivative, meaning it consists of two phenyl rings linked by a single bond. The molecule possesses a carboxylic acid (-COOH) group at the 3rd position, a hydroxyl group (-OH) at the 4th position, and fluorine atoms at the 2' and 4' positions of the biphenyl structure.

Q2: How does this compound interact with polymers, and what are the implications of this interaction?

A2: Research demonstrates that this compound interacts with certain polymers like poly(N-vinyl-2-pyrrolidone-co-N,N′-dimethylacrylamide) (VP-co-DMAm) []. This interaction, characterized as a charge transfer complex, significantly improves the drug's solubility in solution. Studies using techniques like DSC, FTIR, and XRD, alongside molecular simulations, suggest that the interaction occurs due to the formation of this complex during the coevaporation or cofusion processes []. This finding is crucial for pharmaceutical applications as it offers insight into enhancing the bioavailability of the drug.

Q3: What is the biological activity of this compound and its derivatives?

A3: While this compound itself is a known NSAID, research highlights the synthesis and biological evaluation of its organotin(IV) complexes []. These complexes, featuring tri- and diorganotin(IV) carboxylates, were investigated for their antibacterial and antifungal properties []. This exploration into metal complexes broadens the potential applications of the compound beyond its established anti-inflammatory effects.

Q4: How does the structure of this compound relate to its binding affinity for proteins?

A4: Research has explored the interaction of this compound analogues with human transthyretin (TTR) []. While specific details are limited, this research implies the significance of structural variations on the compound's binding affinity to specific proteins, opening avenues for understanding its pharmacokinetic properties and potential therapeutic targets.

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